

Spectroscopic Profile of Methyl Piperazine-2-carboxylate Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl Piperazine-2-carboxylate
Dihydrochloride**

Cat. No.: **B038036**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **Methyl Piperazine-2-carboxylate Dihydrochloride**. Due to the limited availability of published experimental spectra for this specific salt, this document presents a detailed analysis based on the known spectroscopic behavior of its constituent functional groups and related piperazine derivatives. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Chemical Structure and Properties

- IUPAC Name: methyl piperazine-2-carboxylate;dihydrochloride
- Molecular Formula: C₆H₁₄Cl₂N₂O₂
- Molecular Weight: 217.09 g/mol [\[1\]](#)

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of **Methyl Piperazine-**

2-carboxylate Dihydrochloride. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment	Notes
~3.8	s	3H	-OCH ₃	Singlet for the methyl ester protons.
~4.5	t	1H	H-2	Triplet for the proton at the chiral center, coupled to the adjacent methylene protons.
~3.4 - 3.7	m	4H	H-3, H-5	Complex multiplet for the methylene protons adjacent to the nitrogen atoms.
~3.1 - 3.3	m	2H	H-6	Multiplet for the methylene protons adjacent to the secondary amine.
~9.0 - 11.0	br s	2H	-NH ₂ ⁺	Broad singlet for the protonated amine protons, exchangeable with D ₂ O.

Solvent: D₂O or DMSO-d₆. Chemical shifts are referenced to a suitable internal standard (e.g., TMS at 0.00 ppm). The dihydrochloride form will cause significant downfield shifts of the piperazine ring protons compared to the free base due to the electron-withdrawing effect of the protonated nitrogens.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment	Notes
~170	C=O	Carbonyl carbon of the ester.
~55	-OCH ₃	Methyl carbon of the ester.
~58	C-2	Carbon at the chiral center.
~45-50	C-3, C-5, C-6	Piperazine ring carbons.

Solvent: D₂O or DMSO-d₆. The chemical shifts of the piperazine ring carbons are influenced by the protonation of the nitrogen atoms.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
2800-3000	Strong, Broad	N-H stretching (from -NH ₂ ⁺ -)
2400-2800	Medium, Broad	N-H stretching (from -NH ₂ ⁺ -)
~1740	Strong	C=O stretching (ester)
~1600	Medium	N-H bending
1000-1300	Strong	C-O stretching (ester), C-N stretching

Sample preparation: KBr pellet or as a mull. The spectrum will be dominated by broad absorptions in the high-frequency region due to the ammonium hydrochloride salts.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/z	Ion	Notes
145.1028	[M+H] ⁺	Predicted exact mass for the protonated free base ($C_6H_{13}N_2O_2^+$). In ESI-MS, the molecule is expected to be observed as the free base after loss of HCl.
113.0766	[M-OCH ₃] ⁺	Fragmentation peak corresponding to the loss of the methoxy group from the parent ion.
85.0657	[C ₄ H ₉ N ₂] ⁺	Characteristic fragment of the piperazine ring after loss of the carboxymethyl group.

Ionization Method: Electrospray Ionization (ESI). The observed mass spectrum will correspond to the free base, Methyl Piperazine-2-carboxylate, as the hydrochloride salts will dissociate in the ESI source.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

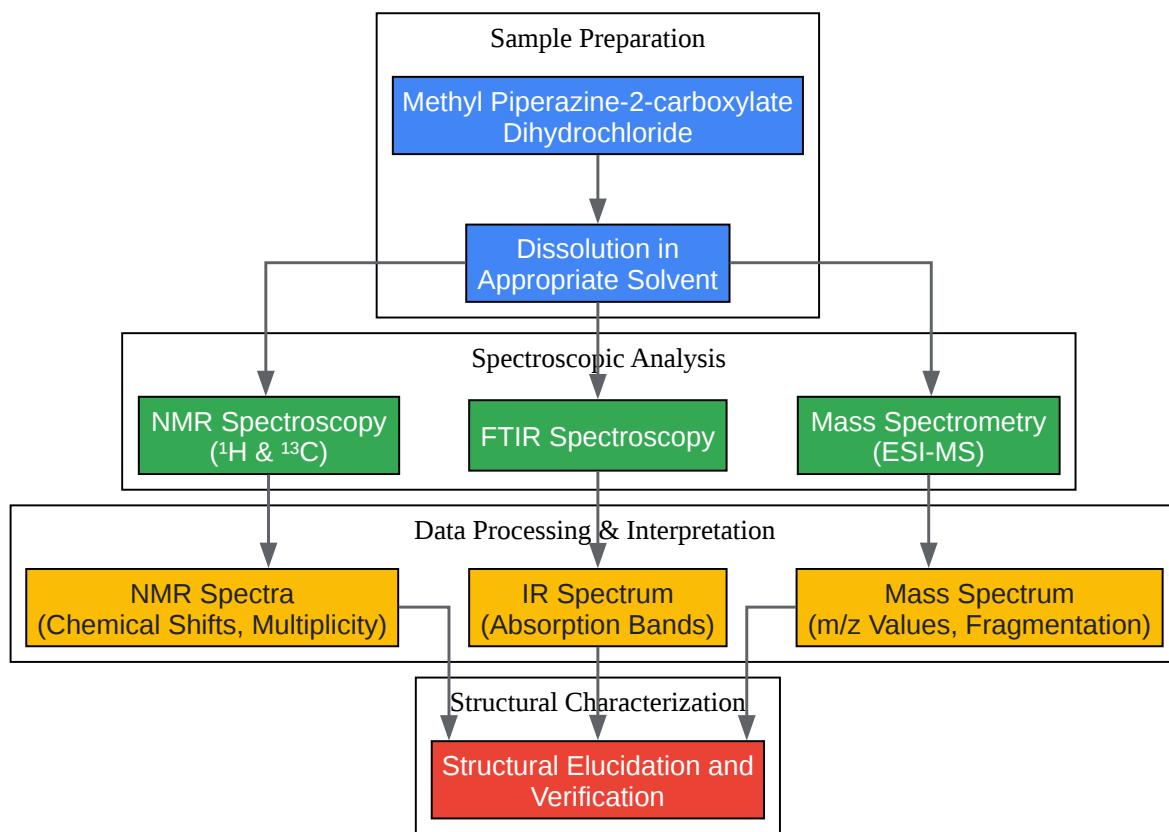
- Sample Preparation: Dissolve 5-10 mg of **Methyl Piperazine-2-carboxylate Dihydrochloride** in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.
- Internal Standard: Add a small amount of an appropriate internal standard for referencing chemical shifts (e.g., DSS for D₂O or TMS for DMSO-d₆).

- Instrument Setup:
 - Place the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Optimize the magnetic field homogeneity (shimming).
- ^1H NMR Acquisition:
 - Set the spectral width to encompass the expected proton signals (typically 0-12 ppm).
 - Utilize a standard 90° pulse sequence.
 - Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Set the spectral width to cover the expected carbon signals (typically 0-200 ppm).
 - Employ a proton-decoupled pulse sequence to enhance signal sensitivity and simplify the spectrum.
 - Acquire a significantly larger number of scans compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the resulting spectrum and perform baseline correction.
 - Calibrate the chemical shift scale using the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation:

- KBr Pellet Method: Grind a small amount of the sample with dry potassium bromide (KBr) powder using a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Background Spectrum: Record a background spectrum of the empty sample holder (or clean ATR crystal) to subtract atmospheric and instrumental interferences.
- Sample Spectrum: Place the prepared sample in the FTIR spectrometer and acquire the infrared spectrum.
- Data Acquisition: Typically, spectra are collected over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
- Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm^{-1}).


Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of **Methyl Piperazine-2-carboxylate Dihydrochloride** in a suitable solvent compatible with electrospray ionization, such as methanol or a mixture of water and acetonitrile.
- Instrumentation: Utilize a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
- Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.
- MS Acquisition:
 - Operate the mass spectrometer in positive ion mode.
 - Acquire full scan mass spectra over an appropriate m/z range (e.g., 50-500).

- Data Analysis: Identify the molecular ion peak ($[M+H]^+$ corresponding to the free base) and characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **Methyl Piperazine-2-carboxylate Dihydrochloride**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lab-chemicals.com [lab-chemicals.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Methyl Piperazine-2-carboxylate Dihydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b038036#spectroscopic-data-nmr-ir-ms-of-methyl-piperazine-2-carboxylate-dihydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com